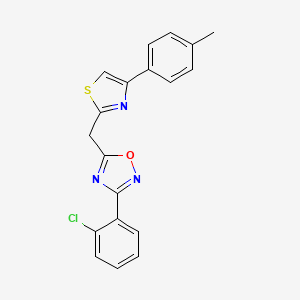
1-acetyl-5-bromo-N-(3-chlorophenyl)-2-methylindoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-5-bromo-N-(3-chlorophenyl)-2-methylindoline-6-sulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. It is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors. This compound has potential applications in cancer therapy due to its ability to selectively target tumor cells and inhibit their growth.
Applications De Recherche Scientifique
Novel Catalysts in Chemical Synthesis
A study by Khazaei et al. (2014) explored the use of a novel N-bromo sulfonamide reagent as a catalyst for synthesizing certain organic compounds. This research demonstrates the potential application of sulfonamides in facilitating chemical reactions under neutral media.
Enzyme Inhibition Studies
Research by Bilginer et al. (2020) focused on the synthesis of sulfonamides for inhibiting acetylcholinesterase and carbonic anhydrases, enzymes relevant in several physiological processes. Such studies could be pivotal in developing treatments for diseases related to enzyme dysregulation.
Catalysis in Organic Synthesis
Khaligh's (2014) study used a sulfonic acid derivative as a catalyst in synthesizing quinoline derivatives, highlighting the potential of sulfonamides in organic synthesis for creating a variety of pharmacologically significant compounds (Khaligh, 2014).
Antitumor Agent Research
Ilies et al. (2003) investigated the inhibition of the tumor-associated isozyme carbonic anhydrase IX by various halogenated sulfonamides. This study suggests sulfonamides' potential role in designing new antitumor agents (Ilies et al., 2003).
Alzheimer's Disease Research
A study by Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine and evaluated their effects on acetylcholinesterase, a key enzyme in Alzheimer's disease (Abbasi et al., 2018).
Antioxidant and Anticholinesterase Activities
Research by Göçer et al. (2013) synthesized sulfonamides from dopamine derivatives and evaluated their antioxidant and acetylcholinesterase inhibitory activities, indicating potential therapeutic uses (Göçer et al., 2013).
Multi-Target Agents for Enzyme Inhibition
A study by Yamali et al. (2020) developed novel sulfonamide derivatives with potential as acetylcholinesterase and carbonic anhydrase inhibitors, highlighting their potential in treating conditions like glaucoma and Alzheimer's disease (Yamali et al., 2020).
Allosteric Modulators of Nicotinic Acetylcholine Receptors
Research by Gill et al. (2012) explored the synthesis and pharmacological characterization of allosteric modulators of α7 nicotinic acetylcholine receptors, showing how small changes in chemical structure can have significant pharmacological implications (Gill et al., 2012).
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-6-8-13(9-7-12)16-11-25-18(21-16)10-17-22-19(23-24-17)14-4-2-3-5-15(14)20/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSABBCLHWGBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


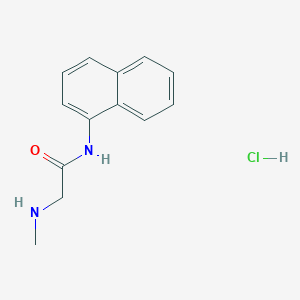
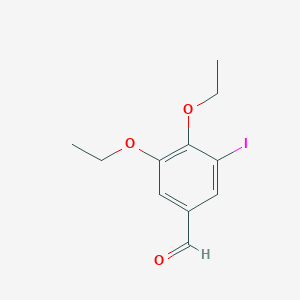
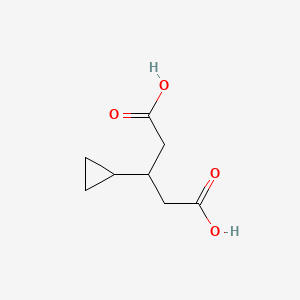
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2653100.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2653102.png)
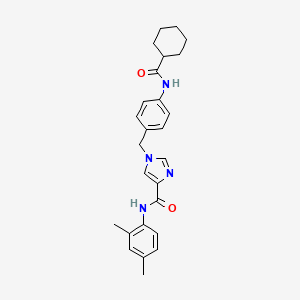
![2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2653104.png)
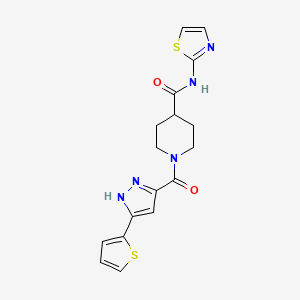
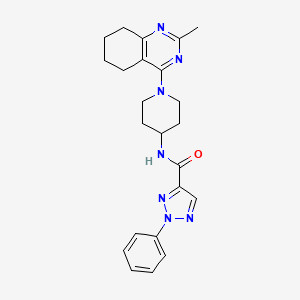



![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)